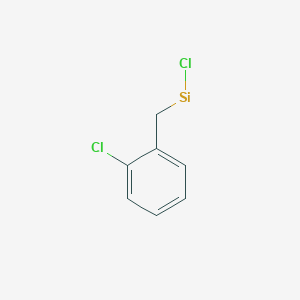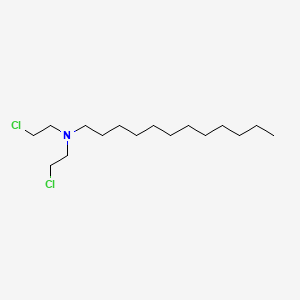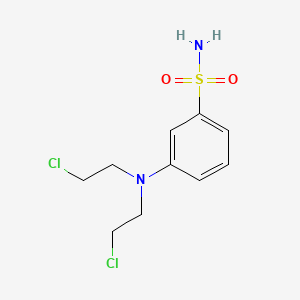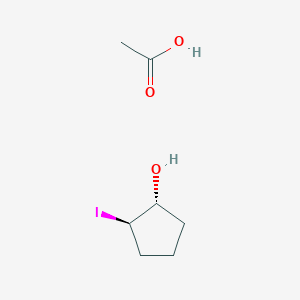![molecular formula C11H13NO4 B14609588 (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid CAS No. 59965-08-1](/img/structure/B14609588.png)
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a phenylcarbamoyl group attached to a propanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes using palladium, ruthenium, or iron catalysts. These methods can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid undergoes various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Varies based on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems . The phenylcarbamoyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but lacks the 2-methyl group.
Ethyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has an ethyl group instead of a methyl group.
Propyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has a propyl group instead of a methyl group.
Uniqueness
(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and receptors, making it distinct from its analogs .
Propriétés
Numéro CAS |
59965-08-1 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2S)-2-methyl-3-(phenylcarbamoyloxy)propanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-8(10(13)14)7-16-11(15)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
AGSYZLDTUFDHFV-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](COC(=O)NC1=CC=CC=C1)C(=O)O |
SMILES canonique |
CC(COC(=O)NC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)
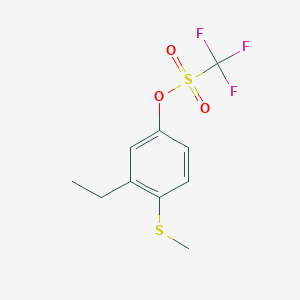
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)

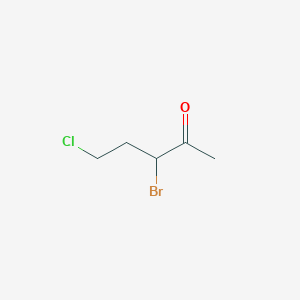
![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)
![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)

